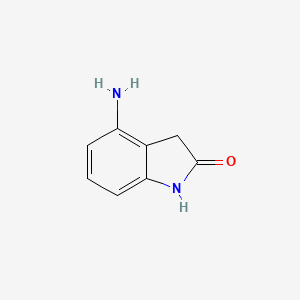
4-Aminoindolin-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives has been explored through various methods. One approach involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, leading to compounds with significant cytotoxic effects on human breast tumor cell lines . Another innovative method utilizes 2H-indazole in an aza hetero-Diels-Alder reaction, which results in highly substituted 4-aminoquinolines. This process is notable for its atom economy and the use of simple starting materials . Additionally, an environmentally friendly synthesis of 4-aminoquinoline-2-ones has been achieved using choline hydroxide for intramolecular cyclization of 2-cyanophenylamide derivatives, offering an alternative that is both high-yielding and benign to the environment .
Molecular Structure Analysis
The molecular structures of the synthesized 4-aminoquinoline derivatives are confirmed using techniques such as NMR and FAB-MS spectral and elemental analyses. These methods ensure the accuracy of the synthesized compounds and their potential as anticancer agents . The molecular structure of 4-aminoquinoline-2-ones synthesized using choline hydroxide is also confirmed, although the specific analytical techniques are not detailed .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-aminoquinoline derivatives are diverse. The aza hetero-Diels-Alder reaction is a key reaction in forming highly substituted 4-aminoquinolines . The intramolecular cyclization using choline hydroxide represents another type of chemical reaction that leads to the formation of 4-aminoquinoline-2-ones . Additionally, palladium catalysis has been identified as a mild and convenient alternative to traditional SNAr methodology for assembling 4-aminoquinolines, expanding the scope of chemical reactions for these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinoline derivatives are influenced by their molecular structure and the substituents present. While the specific physical properties such as melting points, solubility, and stability are not detailed in the provided papers, the chemical properties, particularly the cytotoxic effects of these compounds, are emphasized. The most active compound in the series showed potent effects against MDA-MB 468 cells, highlighting the importance of the chemical properties of these derivatives in medicinal chemistry .
Aplicaciones Científicas De Investigación
Synthesis of Nitrogen Heterocycles
A study by Hasegawa et al. (2008) explored the synthesis of nitrogen heterocycles, including cinnolines and 1-aminoindolines, using diazo functionalities derived from 3-haloaryl-3-hydroxy-2-diazopropanoates. This method, facilitated by Cu-catalyzed N-arylation, highlights the potential of 4-aminoindolin-2-one derivatives in synthesizing complex organic structures (Hasegawa, Kimura, Arai, & Nishida, 2008).
Development of Antitumor Agents
Baoshuang Wang et al. (2022) presented a study on the asymmetric synthesis of 3-aminoindolines, showcasing their potential as antitumor agents. The synthesis process involved a Cu-catalyzed asymmetric cyclization, yielding chiral 3-aminoindolines with high yield and enantioselectivity. These compounds demonstrated notable antitumor activities, indicating the significance of chirality in their efficacy (Wang, Fan, Xiong, Chen, Fang, Tan, Lu, & Xiao, 2022).
Development of Antimalarial Agents
In the realm of antimalarial research, Rasina et al. (2016) identified 2-aminoquinazolin-4(3H)-ones as a novel class of plasmepsin inhibitors. These compounds showed potential as leads for future antimalarial drugs, demonstrating growth inhibition of Plasmodium falciparum and selectivity against other related enzymes (Rasina, Otikovs, Leitāns, Recacha, Borysov, Kanepe-Lapsa, Domraceva, Pantelejevs, Tārs, Blackman, Jaudzems, & Jirgensons, 2016).
Advancements in Kinase Inhibitors
Das and Hong (2019) discussed the use of 4-aminoquinazoline derivatives as kinase inhibitors, with a focus on their application in cancer treatment. These derivatives have been effective against various cancers, demonstrating the versatility of 4-aminoquinazoline-based compounds in medicinal chemistry (Das & Hong, 2019).
Novel Synthetic Approaches
In the field of organic synthesis, Tanaka et al. (1989) developed a method for synthesizing 4-hydroxy- and 4-aminoindoles. This process involved dehydrogenation of indolines, showcasing the utility of 4-aminoindolin-2-one derivatives in creating diverse organic compounds (Tanaka, Yasuo, Takao, & Torii, 1989).
Safety And Hazards
Direcciones Futuras
While specific future directions for 4-Aminoindolin-2-one are not mentioned in the search results, a review on biologically active compounds based on 2-aminopyrimidin-4 (3H)-one, a structurally similar compound, suggests several priority directions including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
Propiedades
IUPAC Name |
4-amino-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINKECAYRRRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481813 | |
| Record name | 4-aminoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoindolin-2-one | |
CAS RN |
54523-76-1 | |
| Record name | 4-aminoindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

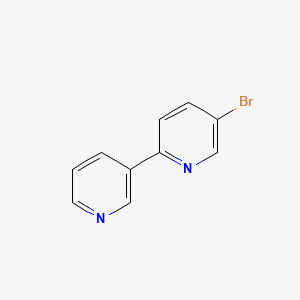

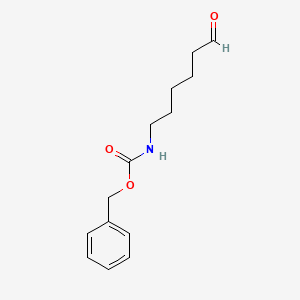
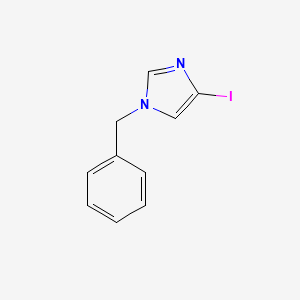

![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)

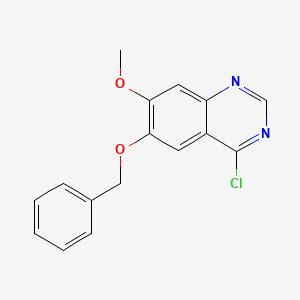
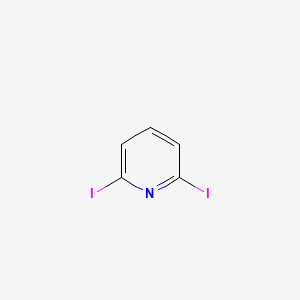




![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)